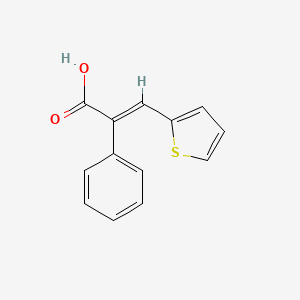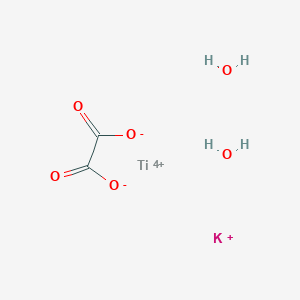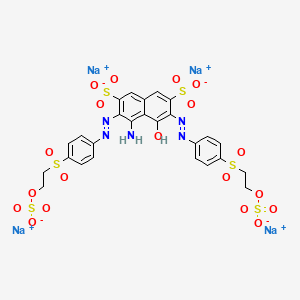
AMMONIUM 6-MOLYBDOCOBALTATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ammonium 6-Molybdocobaltate is a complex salt featuring cobalt and molybdenum atoms. It is known for its versatile properties and is represented by the chemical formula (NH4)3(CoMo6O24H6). This compound appears as a turquoise-blue crystalline powder and is utilized in various fields such as catalysis and analytical chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ammonium 6-Molybdocobaltate can be synthesized through the reaction of ammonium heptamolybdate with cobalt nitrate in an acidic medium. The reaction typically involves the following steps:
- Dissolution of ammonium heptamolybdate in water.
- Addition of cobalt nitrate to the solution.
- Acidification of the mixture with nitric acid.
- Precipitation of the product by adjusting the pH.
Industrial Production Methods: In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The process involves precise control of reaction conditions to ensure high purity and yield. The product is then filtered, washed, and dried to obtain the final crystalline powder .
Análisis De Reacciones Químicas
Types of Reactions: Ammonium 6-Molybdocobaltate primarily undergoes oxidation reactions. It acts as a catalyst in various organic synthesis processes, promoting the oxidation of alcohols, cycloalkanes, and other substrates.
Common Reagents and Conditions:
Oxidation of Alcohols: Typically involves the use of this compound in the presence of an oxidizing agent such as hydrogen peroxide or molecular oxygen.
Oxidation of Cycloalkanes: Conducted under similar conditions, often in the presence of a solvent like acetonitrile.
Major Products:
Oxidation of Alcohols: Produces aldehydes or ketones.
Oxidation of Cycloalkanes: Yields cycloalkanones or cycloalkanols
Aplicaciones Científicas De Investigación
Ammonium 6-Molybdocobaltate has a wide range of applications in scientific research:
Catalysis: Used as a catalyst in oxidation reactions, contributing to advancements in organic synthesis.
Analytical Chemistry: Employed as a reagent for the detection and quantification of phosphate ions in aqueous solutions.
Materials Science: Utilized in the preparation of optoelectronic materials and the study of functional materials.
Energy Storage Technologies:
Mecanismo De Acción
The mechanism by which Ammonium 6-Molybdocobaltate exerts its catalytic effects involves the formation of a weak complex between the reactants. The cobalt center in the compound facilitates electron transfer, leading to the oxidation of the substrate. The reaction proceeds through the generation of free radicals, which undergo further oxidation to form the final products .
Comparación Con Compuestos Similares
- Ammonium Perrhenate
- Cerium Ammonium Nitrate
- Ammonium Heptamolybdate
- Ammonium Octamolybdate
Comparison: Ammonium 6-Molybdocobaltate is unique due to its specific combination of cobalt and molybdenum atoms, which imparts distinct catalytic properties. Unlike other similar compounds, it demonstrates high stability under various reaction conditions and is particularly effective in oxidation reactions .
Propiedades
Número CAS |
12139-65-0 |
|---|---|
Fórmula molecular |
CoH18Mo6N3O24 |
Peso molecular |
1078.72 |
Sinónimos |
AMMONIUM 6-MOLYBDOCOBALTATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












